molecular formula C13H12ClNS B1295148 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine CAS No. 6969-14-8

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine

Cat. No.: B1295148
CAS No.: 6969-14-8
M. Wt: 249.76 g/mol
InChI Key: GLWJXRWRWISHMX-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound consists of two aromatic ring systems connected through a sulfanylmethyl bridge, creating a distinctive three-dimensional structure. The compound crystallizes with specific geometric parameters that define its solid-state organization and intermolecular interactions. X-ray crystallographic investigations of related chlorophenyl-containing compounds provide valuable insights into the structural principles governing this class of molecules.

Crystallographic data reveals that the compound adopts a molecular weight of 249.76 atomic mass units and demonstrates characteristic packing arrangements in the solid state. The structural framework features a 4-chlorophenyl group connected via a sulfur atom to a methylene bridge, which subsequently links to an aniline moiety. This arrangement creates potential for various conformational states depending on rotation around the carbon-sulfur and sulfur-carbon bonds.

The crystalline structure exhibits specific unit cell parameters that reflect the compound's molecular geometry and packing efficiency. Related structural studies of chlorophenyl compounds demonstrate similar packing motifs, where molecules align through weak intermolecular forces including hydrogen bonding interactions involving the amine functionality. The presence of the chlorine substituent influences the electronic distribution and consequently affects the overall crystal packing arrangement.

Temperature-dependent structural analysis indicates that the compound maintains structural integrity across a range of conditions, with a reported melting point between 98-100 degrees Celsius. This thermal stability reflects the strength of intermolecular interactions within the crystal lattice and provides practical information for handling and processing applications.

The sulfur atom within the molecular framework adopts tetrahedral geometry when considering its lone pairs, creating a bent configuration around the sulfanylmethyl bridge. This geometric arrangement positions the two aromatic rings at specific dihedral angles that minimize steric repulsion while maintaining favorable electronic interactions. Comparative analysis with similar thioether compounds reveals consistent geometric preferences that arise from the balance between sterics and electronics.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure of this compound, revealing how the chlorine substituent and sulfur bridge influence molecular properties. Density functional theory studies on related compounds demonstrate that the electronic distribution significantly affects molecular reactivity and intermolecular interactions. The presence of the electron-withdrawing chlorine atom creates an asymmetric charge distribution that influences both the aromatic ring system and the sulfur-containing bridge.

The molecular orbital analysis reveals that the highest occupied molecular orbital typically involves contributions from both the aniline nitrogen and the aromatic ring systems, while the lowest unoccupied molecular orbital often centers on the chlorinated aromatic ring. This electronic arrangement facilitates potential charge transfer processes and influences the compound's photophysical properties. The sulfur atom contributes significantly to both occupied and virtual orbitals through its available d-orbitals, creating pathways for electronic delocalization.

Calculated electrostatic potential maps demonstrate regions of negative potential concentrated around the nitrogen atom and positive potential regions near the chlorine substituent. These charge distributions predict potential binding sites for intermolecular interactions and provide guidance for understanding reactivity patterns. The electronic structure calculations also reveal the influence of the sulfanylmethyl bridge on overall molecular polarizability and dipole moment.

Natural bond orbital analysis provides quantitative insights into the bonding characteristics within the molecule. The carbon-sulfur bonds exhibit partial ionic character due to electronegativity differences, while the aromatic carbon-carbon bonds maintain predominantly covalent character. The nitrogen lone pair demonstrates specific directionality that influences hydrogen bonding capabilities and overall molecular shape.

Vibrational frequency calculations complement the electronic structure analysis by predicting characteristic absorption bands in infrared spectroscopy. The calculations indicate specific frequencies for sulfur-carbon stretching modes, aromatic carbon-hydrogen vibrations, and amine nitrogen-hydrogen stretches. These predicted frequencies align with experimental observations and provide molecular fingerprints for compound identification and purity assessment.

Conformational Analysis Through Rotational Spectroscopy

Rotational spectroscopy investigations of this compound provide detailed information about its conformational preferences and molecular flexibility. The technique enables precise determination of rotational constants and nuclear quadrupole coupling constants, particularly for the nitrogen-14 nucleus present in the aniline group. These measurements reveal the preferred molecular geometry in the gas phase and provide insights into conformational energy barriers.

The compound exhibits multiple conformational states arising from rotation around the sulfur-carbon bonds within the sulfanylmethyl bridge. Rotational spectroscopic analysis identifies the most stable conformer and quantifies energy differences between alternative conformations. The measurements indicate that the preferred conformation minimizes steric interactions between the aromatic rings while maintaining favorable electronic overlap.

Nuclear quadrupole coupling constants for the nitrogen-14 nucleus provide sensitive probes of the local electronic environment around the amine group. These values reflect the degree of hybridization and the influence of neighboring functional groups on the nitrogen atom's electronic structure. The coupling constants also reveal information about the orientation of the amine group relative to the aromatic ring plane.

Analysis of the rotational spectra reveals hyperfine structure arising from internal rotation of the amine group and potential rotation around the sulfanylmethyl bridge. The spectroscopic measurements enable determination of internal rotation barriers and provide quantitative information about conformational flexibility. These parameters are crucial for understanding the compound's behavior in different chemical environments and predicting its interaction with other molecules.

The rotational constants derived from spectroscopic measurements allow calculation of the principal moments of inertia and consequently the molecular geometry. Comparison with theoretical predictions validates computational models and provides experimental benchmarks for electronic structure calculations. The agreement between experimental and calculated values confirms the accuracy of the structural assignments and electronic structure predictions.

Temperature-dependent rotational spectroscopic studies reveal population distributions among conformational states and provide thermodynamic information about conformational preferences. These measurements indicate the relative stability of different conformers and quantify the energy barriers for interconversion between conformational states. Such information is essential for understanding the compound's dynamic behavior and predicting its properties under various conditions.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12ClNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJXRWRWISHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219979
Record name p-Toluidine, alpha-(p-chlorophenylthio)-
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Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-14-8
Record name alpha-(p-Chlorophenylthio)-p-toluidine
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Record name 6969-14-8
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Record name p-Toluidine, alpha-(p-chlorophenylthio)-
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Record name .ALPHA.-(P-CHLOROPHENYLTHIO)-P-TOLUIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine typically involves the reaction of 4-chlorobenzyl chloride with thiophenol, followed by the reaction of the resulting product with aniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Research

Recent studies have highlighted the potential of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine derivatives in cancer treatment. For instance, derivatives of this compound have been evaluated for their anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Key findings include:

  • Inhibitory Activity : Certain derivatives exhibited significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM against breast cancer cell lines, demonstrating selectivity over normal breast cells (MCF-10A) by factors ranging from 5.5 to 17.5 times .
  • Mechanism of Action : These compounds were shown to induce apoptosis in cancer cells, significantly increasing the percentage of annexin V-FITC positive cells, indicating late apoptosis .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors:

  • Selectivity and Efficacy : Some derivatives demonstrated remarkable selectivity for CA IX with IC50 values between 10.93 and 25.06 nM, while also inhibiting CA II at higher concentrations (IC50 values of 1.55 to 3.92 μM) .
  • Biological Importance : The inhibition of CA IX is crucial as it is implicated in tumor progression and metastasis, making these compounds promising candidates for further development in cancer therapy .

Antibacterial and Anti-biofilm Activities

Another significant application of this compound is its antibacterial properties:

  • Activity Against Bacteria : Studies have shown that certain derivatives exhibit substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations .
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation is particularly important in treating persistent bacterial infections, where biofilms contribute to antibiotic resistance .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

ApplicationKey Findings
Cancer Research Significant anti-proliferative effects against MDA-MB-231 and MCF-7 cell lines; apoptosis induction observed.
Enzyme Inhibition Selective inhibition of carbonic anhydrase IX; potential for therapeutic development in oncology.
Antibacterial Activity High efficacy against S. aureus and K. pneumoniae; effective against biofilm formation.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenylamine group can interact with aromatic residues through π-π stacking interactions .

Comparison with Similar Compounds

Structural Analog: 4-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one

Key Differences :

  • Core Structure : While the target compound features a phenylamine backbone, this analog (CAS 6339-70-4) incorporates a dihydropyrimidin-2-one heterocycle, introducing additional nitrogen and oxygen atoms.
  • Substituents: Both compounds share the [(4-chlorophenyl)methyl]sulfanyl group, but the analog includes a 5-methyl substituent on the pyrimidinone ring.
  • Molecular Weight: The analog has a significantly higher molecular weight (352.05 g/mol) due to the dihydropyrimidinone core and additional methyl group .

Physicochemical Properties :

Property 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine 4-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one
Molecular Formula C₁₃H₁₂ClNS C₁₄H₁₀Cl₄O₂
Molecular Weight (g/mol) 249.75 352.05
Solubility (Predicted) Moderate in polar solvents (e.g., DMSO) Lower solubility due to increased steric hindrance and heterocyclic rigidity

Functional Implications :

  • The phenylamine group in the target compound confers basicity (pKa ~4–5 for the amine), whereas the pyrimidinone analog’s lactam structure reduces basicity.
  • The analog’s heterocyclic core may enhance metabolic stability compared to the phenylamine derivative, which is prone to oxidative deamination .

Comparison with 2-(Azidomethyl)-5-chloro-1,3-dimethylbenzene

Key Differences :

  • Functional Groups : The target compound’s sulfanyl and amine groups contrast with the azide and methyl substituents in 2-(azidomethyl)-5-chloro-1,3-dimethylbenzene (CAS EN300-82347).
  • Reactivity : The azide group in the latter enables "click chemistry" applications, while the sulfanyl group in the target compound participates in disulfide bond formation or nucleophilic substitution .

Structural Analysis Tools

Crystallographic studies of such compounds often employ SHELX software (e.g., SHELXL for refinement), which has been critical in resolving steric effects introduced by bulky substituents like the [(4-chlorophenyl)sulfanyl]methyl group .

Biological Activity

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine, an organic compound with the molecular formula C₁₃H₁₂ClNS and a molecular weight of 249.76 g/mol, has garnered attention in pharmacological research due to its potential biological activities. The compound features a phenylamine core substituted with a chlorophenyl and a sulfanyl group, which are believed to enhance its interaction with various biological targets. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

The structural characteristics of this compound contribute significantly to its biological activity:

  • Molecular Structure : The presence of the chlorophenyl and sulfanyl groups allows for diverse chemical reactivity, including nucleophilic substitution and electrophilic aromatic substitution.
  • Reactivity : The amine group can participate in various chemical reactions, making it a versatile building block in medicinal chemistry.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties . Its structural components may enhance its affinity for bacterial targets, although specific mechanisms remain to be fully elucidated. Comparative studies with similar compounds have shown that modifications in substituents can significantly impact antimicrobial efficacy.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties . Initial investigations have indicated activity against various cancer cell lines, with mechanisms potentially involving the inhibition of key enzymes or receptors associated with tumor growth. For instance, compounds with similar structural motifs have been shown to inhibit tyrosinase, an enzyme implicated in melanin biosynthesis and associated with certain cancers .

Compound Target Activity Reference
This compoundVarious cancer cell linesAnticancer
N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)ureaMitochondrial targetsHigh therapeutic activity

Enzyme Inhibition

The sulfanyl group in this compound is known to form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This characteristic is particularly relevant for enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and urease .

The proposed mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by forming covalent bonds with critical residues within the active sites.
  • Receptor Modulation : It may interact with specific receptors involved in signaling pathways related to cancer and inflammation.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Antimicrobial Study : A study highlighted the antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections caused by resistant strains.
  • Anticancer Research : Investigations into similar phenylamine derivatives showed significant cytotoxicity against breast and colon cancer cell lines, suggesting that modifications could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine, and how can its purity be validated?

  • Methodological Answer :

  • Synthesis Routes :

  • Nucleophilic substitution : React 4-chlorothiophenol with a methylene-bridged electrophile (e.g., benzyl bromide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl-methyl group. Subsequent reduction of nitro intermediates or deprotection of amine groups yields the target compound .

  • Cross-coupling strategies : Utilize palladium-catalyzed C–S bond formation between 4-chlorophenylthiol and halogenated aryl methylamines .

  • Validation Techniques :

  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on sulfur-linked methyl protons (δ ~3.8–4.2 ppm) and aromatic signals .

  • HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .

    • Data Table :
MethodYield (%)Purity (%)Key Analytical Validation
Nucleophilic Substitution65–7598.5NMR, HPLC-PDA
Pd-Catalyzed Coupling70–8099.0LC-MS, FTIR

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance) and lab coats. Use full-face shields during bulk handling .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. For prolonged exposure, employ powered air-purifying respirators (PAPRs) with organic vapor filters .
  • Waste Management : Segregate contaminated waste in labeled, airtight containers for incineration by licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers investigate the environmental fate of this compound using advanced analytical methods?

  • Methodological Answer :

  • Environmental Partitioning :

  • Lipophilicity assessment : Measure logP values via shake-flask or HPLC-derived methods to predict bioaccumulation potential .

  • Soil adsorption studies : Use batch equilibrium experiments with varying soil pH and organic matter content to quantify Kd (distribution coefficients) .

  • Degradation Pathways :

  • Photolysis : Exclude aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via high-resolution mass spectrometry (HRMS) .

  • Biodegradation : Conduct OECD 301B tests with activated sludge to evaluate microbial breakdown efficiency .

    • Data Table :
ParameterMethodKey FindingsReference
logPHPLC-derived3.2 ± 0.1 (moderate lipophilicity)
Soil adsorption (Kd)Batch equilibrium (pH 7.4)45 L/kg (high mobility)

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound for therapeutic applications?

  • Methodological Answer :

  • Target Identification :

  • Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina to identify potential binding targets .

  • Functional Assays :

  • Enzyme inhibition : Test IC₅₀ values against cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms via fluorometric assays .

  • SAR Optimization :

  • Derivatization : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate electronic effects with bioactivity .

    • Theoretical Framework :
  • Link experimental data to Hammett σ constants or frontier molecular orbital (FMO) theory to rationalize electronic effects on activity .

Methodological Challenges and Contradictions

  • Synthetic Yield Variability : and report differing yields for nucleophilic substitution (65–75% vs. 70–80% for cross-coupling). This discrepancy may arise from solvent polarity or catalyst loading optimizations .
  • Environmental Persistence : While logP suggests moderate bioaccumulation, soil adsorption data (Kd = 45 L/kg) indicate high mobility, necessitating region-specific risk assessments .

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